Superior DNA Labeling Efficiency: H₂¹⁸O vs. ²H₂O and ²H₂¹⁸O in Cell Proliferation Assays
In a direct head-to-head comparison using an in vitro mouse thymus tumor cell line, H₂¹⁸O provided superior DNA labeling enrichment quantitation compared to both ²H₂O and ²H₂¹⁸O. The study measured nucleoside enrichment via GC-positive chemical ionization (PCI)-MS/MS. Critically, at physiologically relevant doses, ²H₂O and ²H₂¹⁸O down-modulated cell proliferation, whereas H₂¹⁸O had no observable effect [1].
| Evidence Dimension | DNA labeling enrichment (Qualitative/Quantitative) & Cell Proliferation Effect |
|---|---|
| Target Compound Data | Superior DNA labeling enrichment quantitation; No observable effect on cell proliferation. |
| Comparator Or Baseline | ²H₂O and ²H₂¹⁸O: Inferior DNA labeling enrichment; Down-modulated mouse thymus tumor cell proliferation at higher, physiologically relevant doses. |
| Quantified Difference | H₂¹⁸O provided superior enrichment (as measured by signal intensity/isotopologue ratios) and avoided the anti-proliferative effects observed with deuterated isotopologues. |
| Conditions | In vitro mouse thymus tumor cell line; GC-positive chemical ionization (PCI)-MS/MS analysis; Physiologically relevant dosing. |
Why This Matters
For studies of cell proliferation, H₂¹⁸O is the superior choice as it yields higher quality quantitation without the confounding anti-proliferative artifacts introduced by deuterated water, ensuring that the measured signal is due to biological turnover and not tracer-induced toxicity.
- [1] Farthing, D. E., Buxbaum, N. P., Lucas, P. J., Maglakelidze, N., Oliver, B., Wang, J., & Hu, K. (2017). Comparing DNA enrichment of proliferating cells following administration of different stable isotopes of heavy water. Scientific Reports, 7(1), 4043. View Source
